molecular formula C20H22N6O3 B2663278 (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705111-04-1

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2663278
CAS No.: 1705111-04-1
M. Wt: 394.435
InChI Key: JSEZINACWOGUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that contains several functional groups including pyrazin, oxadiazol, piperidin, and isoxazol . Compounds with similar structures have been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Heterocyclic Compound Synthesis and Analysis

Compounds with heterocyclic frameworks, similar to the specified chemical structure, have been synthesized and characterized for their potential biological activities. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles have demonstrated their antiproliferative activity, highlighting the potential of such compounds in medicinal chemistry and drug discovery (Prasad et al., 2018).

Biological Activity Evaluation

Research on isoxazole, oxadiazole, and pyrazole derivatives, which are components of the compound's structure, has shown these derivatives possess significant antimicrobial and antifungal activities. This indicates the potential application of the compound in developing new antimicrobial agents (Sangepu et al., 2016).

Molecular Interaction Studies

The interaction of specific piperidinyl and pyrazolyl derivatives with cannabinoid receptors has been studied, providing insights into the design of receptor-specific drugs. Such studies are crucial for understanding how similar compounds could be tailored for targeted therapeutic applications (Shim et al., 2002).

Anticancer Research

Derivatives with structural similarities have been evaluated for their anticancer properties, suggesting the potential research applications of the compound in cancer treatment. The synthesis of compounds and their reaction with various agents for anticancer evaluation has been a focus of recent research efforts (Gouhar & Raafat, 2015).

Antioxidant and Antimicrobial Activities

Studies on new derivatives, including those with oxadiazole and pyrazole structures, have evaluated their antioxidant and antimicrobial activities. Such research underscores the potential of these compounds in developing treatments for infectious diseases and conditions associated with oxidative stress (Bassyouni et al., 2012).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown promise in the treatment of tuberculosis, indicating potential for further development .

Properties

IUPAC Name

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c27-20(18-14-5-1-2-6-16(14)28-24-18)26-9-3-4-13(12-26)10-17-23-19(25-29-17)15-11-21-7-8-22-15/h7-8,11,13H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEZINACWOGUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.